molecular formula C12H18N2O2 B3102096 tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate CAS No. 1414958-79-4

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B3102096
CAS No.: 1414958-79-4
M. Wt: 222.28
InChI Key: UNZQCIQMMSQIKM-UHFFFAOYSA-N
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Description

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The tert-butyl group attached to the carboxylate moiety enhances its stability and solubility, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification to introduce the tert-butyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,2-c]pyridine derivatives, such as:

Uniqueness

tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the pyrrolo[3,2-c]pyridine core. These features contribute to its stability, solubility, and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl 1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h4,6,13H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZQCIQMMSQIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-79-4
Record name tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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